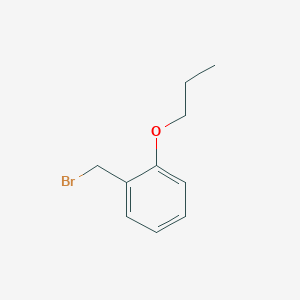
1-(Bromomethyl)-2-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-2-propoxybenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group at the first position and a propoxy group at the second position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-propoxytoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the use of continuous reactors and precise control of reaction parameters to achieve high yields and purity. The production process also includes purification steps such as distillation to obtain the final product.
化学反応の分析
Types of Reactions: 1-(Bromomethyl)-2-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydroxymethyl group.
Substitution: The propoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for the reduction of the bromomethyl group.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is a hydroxymethyl derivative.
Substitution: The major products depend on the nucleophile used and can include ethers, esters, or amides.
科学的研究の応用
1-(Bromomethyl)-2-propoxybenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The compound finds applications in the production of dyes, pigments, and other chemical intermediates.
作用機序
1-(Bromomethyl)-2-propoxybenzene is similar to other bromomethyl-substituted benzene derivatives, such as benzyl bromide and 1-bromotoluene. the presence of the propoxy group at the second position makes it unique in terms of its reactivity and applications. The propoxy group enhances the compound's solubility and reactivity compared to its counterparts.
類似化合物との比較
Benzyl bromide
1-Bromotoluene
1-(Bromomethyl)pyrene
生物活性
1-(Bromomethyl)-2-propoxybenzene, a brominated aromatic compound, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and applications based on diverse scientific literature.
Synthesis Methods
Several methods have been reported for synthesizing this compound. Common approaches include:
- Bromination of Propoxybenzene : This involves the reaction of propoxybenzene with bromine in the presence of a catalyst.
- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace hydrogen atoms on the benzene ring with bromomethyl groups.
- Alkylation Reactions : Employing alkyl halides in reactions with phenolic compounds to introduce the bromomethyl group.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Helicobacter pylori, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial potential . The introduction of halogen atoms, such as bromine, often enhances biological activity due to increased reactivity with cellular components.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It is believed that the bromomethyl group may interact with specific molecular targets involved in cell proliferation and apoptosis. In particular, studies have shown that similar compounds can inhibit pathways associated with cancer cell growth, suggesting a potential role for this compound in cancer therapeutics .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Cellular Interaction : Its structure allows it to bind to cellular receptors or proteins, potentially disrupting normal cellular functions.
- Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to generate ROS, which can induce oxidative stress in cells, leading to apoptosis .
Case Studies and Research Findings
特性
IUPAC Name |
1-(bromomethyl)-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVALWOCDOKBFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














